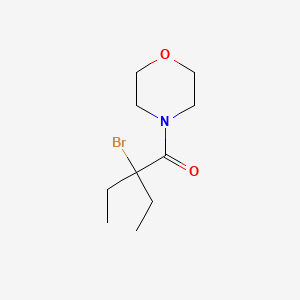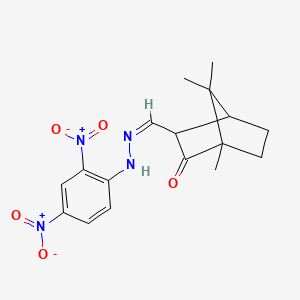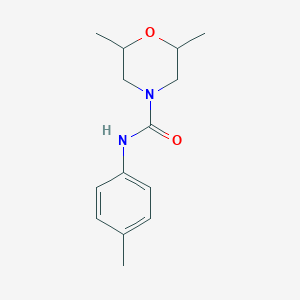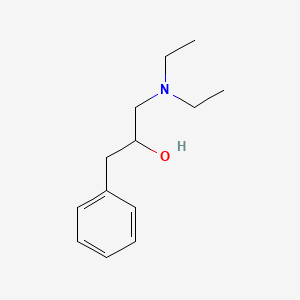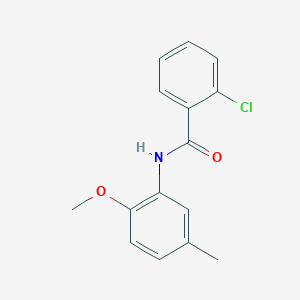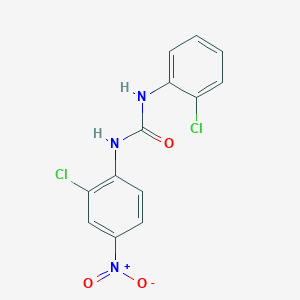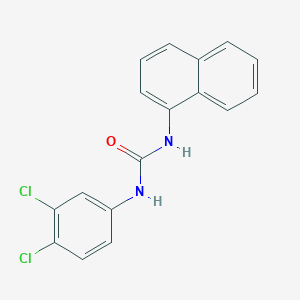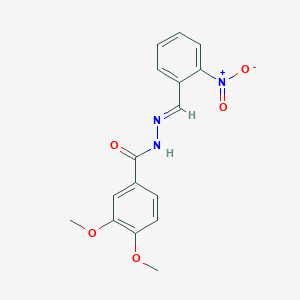
3,4-Dimethoxy-N'-(2-nitrobenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3,4-Diméthoxy-N’-(2-nitrobenzylidène)benzohydrazide est un composé chimique de formule moléculaire C16H15N3O5 et d'une masse molaire de 329,315 g/mol . Ce composé appartient à la famille des hydrazones, qui est connue pour ses diverses activités biologiques et ses applications dans divers domaines de la recherche.
Méthodes De Préparation
La synthèse du 3,4-Diméthoxy-N’-(2-nitrobenzylidène)benzohydrazide implique généralement une réaction de condensation entre le 3,4-diméthoxybenzohydrazide et le 2-nitrobenzaldéhyde. Cette réaction est généralement réalisée dans un solvant d'éthanol sous reflux . Le mélange réactionnel est ensuite refroidi, et le précipité résultant est filtré et purifié pour obtenir le produit souhaité.
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, car il est principalement utilisé en milieu de recherche. l'approche générale implique des réactions de condensation similaires avec des étapes de purification appropriées pour garantir la pureté et le rendement du composé.
Analyse Des Réactions Chimiques
Le 3,4-Diméthoxy-N’-(2-nitrobenzylidène)benzohydrazide peut subir diverses réactions chimiques, notamment :
Réduction : Le groupe nitro peut être réduit en groupe amine à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur (par exemple, le palladium sur carbone).
Oxydation : Les groupes méthoxy peuvent être oxydés pour former les aldéhydes ou les acides carboxyliques correspondants à l'aide d'agents oxydants tels que le permanganate de potassium.
Substitution : Le groupement hydrazonique peut participer à des réactions de substitution nucléophile, où l'azote de l'hydrazone peut être remplacé par d'autres nucléophiles dans des conditions appropriées.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent l'hydrogène gazeux, le palladium sur carbone, le permanganate de potassium et divers nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Le 3,4-Diméthoxy-N’-(2-nitrobenzylidène)benzohydrazide a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le groupement hydrazonique du composé en fait un candidat potentiel pour l'étude de l'inhibition enzymatique et d'autres activités biologiques.
Médecine : La recherche a exploré son potentiel en tant qu'agent antimicrobien, anticancéreux et anti-inflammatoire en raison de sa similitude structurelle avec d'autres hydrazones biologiquement actives.
Industrie : Bien que ses applications industrielles soient limitées, il peut être utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 3,4-Diméthoxy-N’-(2-nitrobenzylidène)benzohydrazide implique son interaction avec diverses cibles moléculaires et voies. Le groupement hydrazonique peut former des complexes stables avec des ions métalliques, ce qui peut inhiber l'activité des métalloenzymes. De plus, le groupe nitro du composé peut subir une bioréduction pour former des intermédiaires réactifs qui peuvent interagir avec les composants cellulaires, ce qui entraîne divers effets biologiques.
Applications De Recherche Scientifique
3,4-Dimethoxy-N’-(2-nitrobenzylidene)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s hydrazone moiety makes it a potential candidate for studying enzyme inhibition and other biological activities.
Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its structural similarity to other biologically active hydrazones.
Industry: While its industrial applications are limited, it can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxy-N’-(2-nitrobenzylidene)benzohydrazide involves its interaction with various molecular targets and pathways. The hydrazone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Le 3,4-Diméthoxy-N’-(2-nitrobenzylidène)benzohydrazide peut être comparé à d'autres composés similaires, tels que :
3,4-Diméthoxy-N’-(3-nitrobenzylidène)benzohydrazide : Structure similaire mais avec le groupe nitro en position méta.
3,4-Diméthoxy-N’-(4-nitrobenzylidène)benzohydrazide : Structure similaire mais avec le groupe nitro en position para.
3,4-Diméthoxy-N’-(4-méthoxybenzylidène)benzohydrazide : Structure similaire mais avec un groupe méthoxy au lieu d'un groupe nitro.
L'unicité du 3,4-Diméthoxy-N’-(2-nitrobenzylidène)benzohydrazide réside dans son motif de substitution spécifique, qui peut influencer sa réactivité et son activité biologique par rapport à ses analogues .
Propriétés
Numéro CAS |
330638-72-7 |
|---|---|
Formule moléculaire |
C16H15N3O5 |
Poids moléculaire |
329.31 g/mol |
Nom IUPAC |
3,4-dimethoxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15N3O5/c1-23-14-8-7-11(9-15(14)24-2)16(20)18-17-10-12-5-3-4-6-13(12)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+ |
Clé InChI |
WIDWKPLHGZUIGN-LICLKQGHSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione](/img/structure/B11947239.png)
